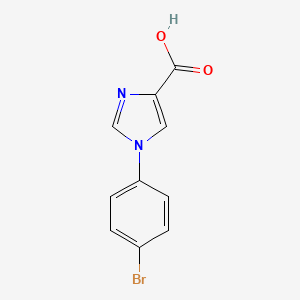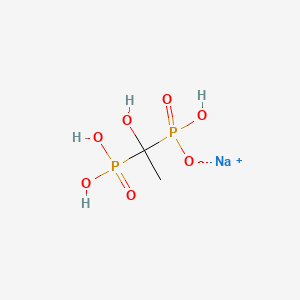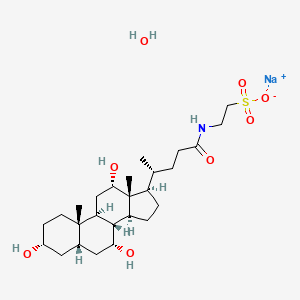
1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid" is a derivative of imidazole, which is a five-membered planar ring containing two non-adjacent nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole involves the use of 4-bromobenzaldehyde, acetic acid, benzaldehyde, and ammonium acetate through catalysis, oxidation, and Debus cycloaddition reaction, with an optimized yield of 92.3% . Another method for synthesizing 1-substituted benzimidazoles, which are structurally related to imidazoles, employs o-bromophenyl isocyanide reacting with primary amines under CuI catalysis . Additionally, the alkylation of imidazole-4(5)-carboxylic acid derivatives with methyl bromoacetate has been reported to yield monoalkylation products .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 1-(2,6-dimethyl-4-bromophenyl)imidazole was characterized by 1H NMR . In another study, a new imidazole derivative was characterized by IR, Mass, NMR (1H and 13C), and single-crystal X-ray diffraction, with Hirshfeld surface analysis to determine intercontacts in the crystal structure .
Chemical Reactions Analysis
Imidazole derivatives can undergo a range of chemical reactions. The study of 2-(5-nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones revealed that these compounds react with triethylamine to give imidazo[1,2-a]pyridines and indoles, with the type of substituent affecting the reaction outcome . The reactivity of these compounds is influenced by the substituents on the phenyl ring and the conditions of the reaction.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the molecular electrostatic surface analysis of a synthesized imidazole derivative indicated that positive potential is concentrated on the nitrogen atoms of the imidazole ring, which can have implications for its reactivity and interaction with biological targets . The stability and charge transfer within the compound can be explained by frontier molecular orbital calculations, which are consistent with experimental data .
Scientific Research Applications
Synthesis and Chemical Reactions
Imidazole derivatives, including those related to 1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid, are key components in the synthesis of various compounds with potential applications in pharmaceuticals and materials science. The process intensification in flow synthesis of 1H-4-substituted imidazoles demonstrates the utility of these compounds in the efficient and environmentally friendly production of complex molecules like NS5A inhibitors, with daclatasvir being a prominent example. This method highlights the importance of high-temperature operations and continuous flow reactors in achieving high-purity imidazoles, underscoring the role of imidazole derivatives in advancing sustainable chemical processes (Carneiro et al., 2015).
Coordination Polymers and Metal–Organic Frameworks (MOFs)
Imidazole-based ligands, including variants of 1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid, are instrumental in constructing coordination polymers and MOFs. These structures are notable for their diverse architectures, which range from one-dimensional chains to three-dimensional frameworks, showcasing the versatility of imidazole derivatives in forming complex and functional materials. The synthesis of coordination polymers from imidazole-based multi-carboxylate ligands demonstrates the ability to create structures with unique properties, such as "H-shape" channels and irregular cages, which could have applications in gas storage, separation technologies, and catalysis (Guo et al., 2013).
Antimicrobial Applications
Imidazole derivatives synthesized from compounds related to 1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid have shown potent antimicrobial activities. The synthesis of novel imidazoles as antimicrobial agents underscores the therapeutic potential of these compounds, highlighting their significance in developing new treatments for infections (Narwal et al., 2012).
Safety And Hazards
This includes information about the compound’s toxicity, flammability, and environmental impact. It may also include precautions that should be taken when handling the compound.
Future Directions
This involves a discussion of potential areas for future research. It may include suggestions for improving the synthesis of the compound, studying its properties in more detail, or exploring new applications for the compound.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may want to consult a chemistry textbook or a database of chemical information. If you have specific questions about this compound or about chemistry in general, feel free to ask!
properties
IUPAC Name |
1-(4-bromophenyl)imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)13-5-9(10(14)15)12-6-13/h1-6H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXLOBBFTWDLPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=C2)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid | |
CAS RN |
445302-27-2 |
Source


|
| Record name | 1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)









